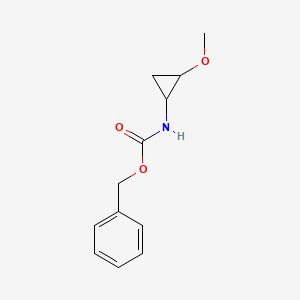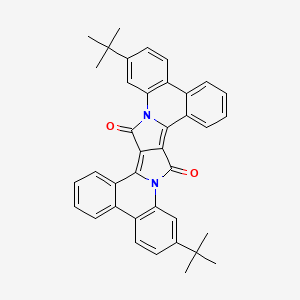
t-Bu_fused_DPP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
t-Butyl-fused diketopyrrolopyrrole (t-Bu_fused_DPP) is a derivative of diketopyrrolopyrrole (DPP), a class of organic compounds known for their excellent electronic properties. These compounds are widely used in organic electronics due to their high charge carrier mobility, thermal stability, and strong absorption characteristics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Butyl-fused diketopyrrolopyrrole typically involves the fusion of the DPP core with t-Butyl groupsCommon reagents used in these reactions include diisopropyl succinate, t-Butyl potassium, and t-amyl alcohol . The reaction conditions often involve high temperatures and the use of catalysts to facilitate the fusion process .
Industrial Production Methods: Industrial production of t-Butyl-fused diketopyrrolopyrrole involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve large-scale production .
化学反应分析
Types of Reactions: t-Butyl-fused diketopyrrolopyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its performance in different applications .
Common Reagents and Conditions: Common reagents used in the reactions of t-Butyl-fused diketopyrrolopyrrole include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products: The major products formed from the reactions of t-Butyl-fused diketopyrrolopyrrole depend on the type of reaction. For example, oxidation reactions may yield diketopyrrolopyrrole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the DPP core .
科学研究应用
t-Butyl-fused diketopyrrolopyrrole has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a building block for the synthesis of advanced materials with high electronic performance . In biology, it is explored for its potential use in bioimaging and biosensing applications . In medicine, t-Butyl-fused diketopyrrolopyrrole derivatives are investigated for their potential as therapeutic agents . In industry, the compound is used in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices .
作用机制
The mechanism of action of t-Butyl-fused diketopyrrolopyrrole involves its interaction with molecular targets and pathways in electronic devices. The compound’s high charge carrier mobility and strong absorption characteristics enable efficient charge transport and light absorption in electronic applications . The molecular targets include the active layers of OFETs and OPVs, where t-Butyl-fused diketopyrrolopyrrole facilitates charge separation and transport .
相似化合物的比较
Similar Compounds: Similar compounds to t-Butyl-fused diketopyrrolopyrrole include other DPP derivatives such as thiophene-fused DPP, benzodithiophene-fused DPP, and fluorene-fused DPP .
Uniqueness: t-Butyl-fused diketopyrrolopyrrole stands out due to its unique combination of high thermal stability, strong absorption characteristics, and excellent charge carrier mobility . These properties make it particularly suitable for use in high-performance electronic devices compared to other DPP derivatives .
属性
分子式 |
C38H32N2O2 |
|---|---|
分子量 |
548.7 g/mol |
IUPAC 名称 |
12,28-ditert-butyl-15,31-diazaoctacyclo[15.15.0.02,15.03,8.09,14.018,31.019,24.025,30]dotriaconta-1,3,5,7,9(14),10,12,17,19,21,23,25(30),26,28-tetradecaene-16,32-dione |
InChI |
InChI=1S/C38H32N2O2/c1-37(2,3)21-15-17-25-23-11-7-9-13-27(23)33-31-32(35(41)39(33)29(25)19-21)34-28-14-10-8-12-24(28)26-18-16-22(38(4,5)6)20-30(26)40(34)36(31)42/h7-20H,1-6H3 |
InChI 键 |
UJAJMLWBTNOLQZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7C8=C(N6C5=O)C=C(C=C8)C(C)(C)C)C(=O)N24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13891554.png)

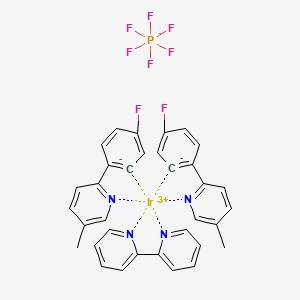
![2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide](/img/structure/B13891567.png)

![2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2-methylaminoacetyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(3H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13891580.png)
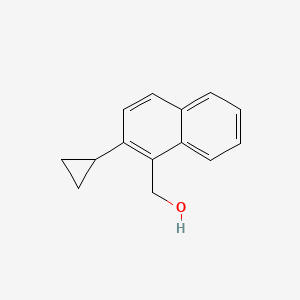
![Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)-](/img/structure/B13891600.png)
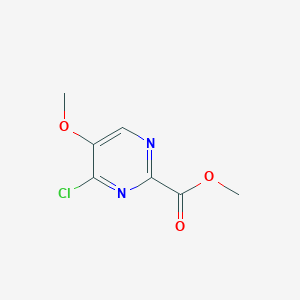
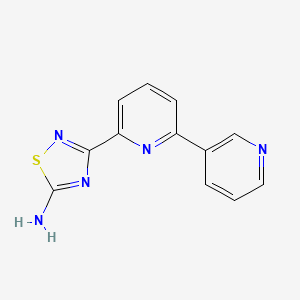
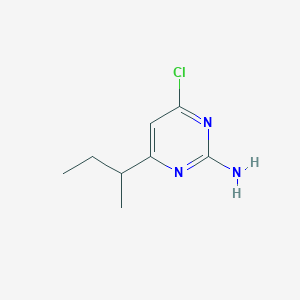
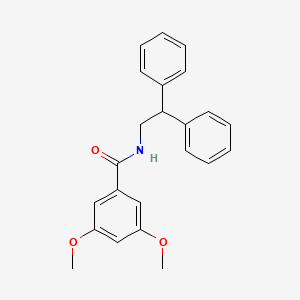
![1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone](/img/structure/B13891637.png)
